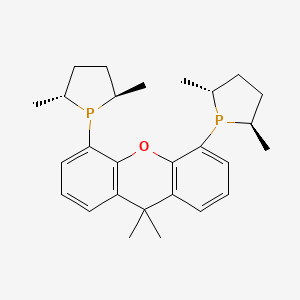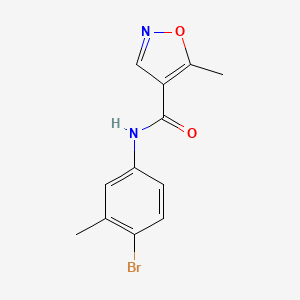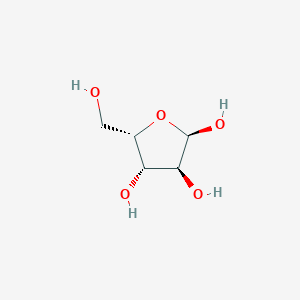
alpha-L-Xylofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-L-Xylofuranose: is a type of sugar molecule known as a furanose, which is a five-membered ring structure. It is an isomer of xylose, specifically the L-xylose form, and has an alpha configuration at the anomeric center. This compound is a plant metabolite and plays a role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Alpha-L-Xylofuranose can be synthesized from L-xylose through a series of chemical reactions. The process typically involves the protection of hydroxyl groups, selective oxidation, and reduction steps to achieve the desired configuration. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry .
Industrial Production Methods: : Industrial production of this compound is less common compared to other sugars. it can be produced through biotechnological methods involving the fermentation of plant biomass. Enzymatic processes using xylose isomerase can also be employed to convert xylose into this compound .
Analyse Chemischer Reaktionen
Types of Reactions: : Alpha-L-Xylofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products Formed: : The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield xylaric acid, while reduction can produce xylitol .
Wissenschaftliche Forschungsanwendungen
Alpha-L-Xylofuranose has several applications in scientific research:
Chemistry: : In chemistry, it is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms .
Biology: : In biological research, this compound is studied for its role in plant metabolism and its interactions with other biomolecules. It is also used in the study of carbohydrate metabolism and enzyme activity .
Medicine: : In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug delivery systems and as a precursor for synthesizing bioactive compounds .
Industry: : In the industrial sector, this compound is used in the production of biofuels and biodegradable materials. Its ability to undergo various chemical modifications makes it a versatile compound for industrial applications .
Wirkmechanismus
The mechanism of action of alpha-L-xylofuranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in carbohydrate metabolism, such as xylose isomerase and xylose reductase. These enzymes catalyze the conversion of this compound into other metabolites, which then participate in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to alpha-L-xylofuranose include alpha-D-xylofuranose, beta-L-xylofuranose, and beta-D-xylofuranose. These compounds share the same basic structure but differ in their stereochemistry at the anomeric center .
Uniqueness: : this compound is unique due to its specific alpha configuration and L-xylose origin. This configuration affects its reactivity and interactions with enzymes, making it distinct from its isomers. Its unique properties make it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
41546-30-9 |
|---|---|
Molekularformel |
C5H10O5 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
(2R,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5+/m0/s1 |
InChI-Schlüssel |
HMFHBZSHGGEWLO-SKNVOMKLSA-N |
Isomerische SMILES |
C([C@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


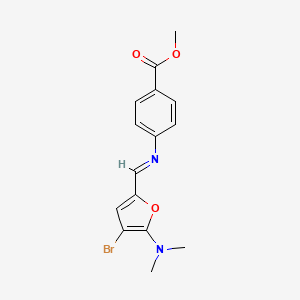

![3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209518.png)
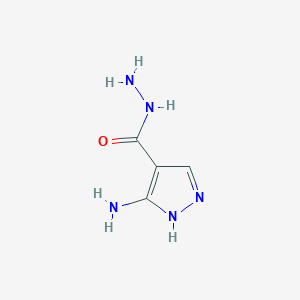
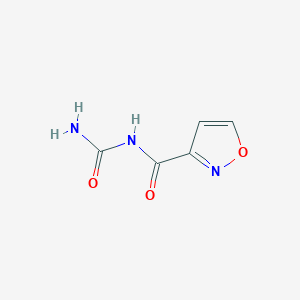
![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
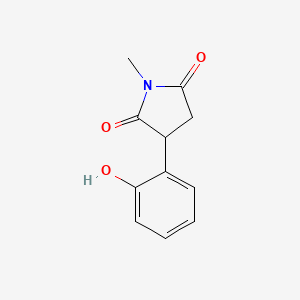
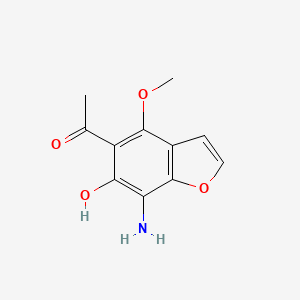

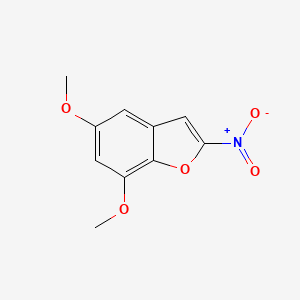
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
